molecular formula C18H20O5 B1675249 Loureirin B CAS No. 119425-90-0

Loureirin B

Numéro de catalogue: B1675249
Numéro CAS: 119425-90-0
Poids moléculaire: 316.3 g/mol
Clé InChI: ZPFRAPVRYLGYEC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ce composé est reconnu pour ses larges fonctions biologiques, notamment ses effets anti-inflammatoires, anticancéreux et immunosuppresseurs . Loureirin B a été largement étudié pour ses applications thérapeutiques potentielles dans diverses maladies, ce qui en fait un composé d'un grand intérêt dans les domaines de la pharmacologie et de la chimie médicinale.

Applications De Recherche Scientifique

Loureirin B has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Loureirin B (LrB), a flavonoid derived from Resina Draconis, has been found to interact with several targets. The primary targets include the Kv1.3 channel , a voltage-gated potassium channel on the effector memory T cell membrane , and the STIM1/Orai1 channel . These channels play a crucial role in the regulation of calcium ion (Ca2+) influx and interleukin-2 (IL-2) secretion in cells . Additionally, LrB has been reported to target the PI3K/AKT signaling pathway .

Mode of Action

This compound exerts its effects by interacting with its targets and inducing changes in cellular functions. It inhibits the Kv1.3 and STIM1/Orai1 channels, leading to a reduction in Ca2+ influx and IL-2 secretion in cells . This inhibition is believed to contribute to LrB’s immunosuppressive effects . Furthermore, LrB has been shown to block the PI3K/AKT signaling pathway, which is involved in various cellular processes, including cell proliferation and survival .

Biochemical Pathways

This compound affects several biochemical pathways. It suppresses the PI3K/AKT signaling pathway , which plays a key role in cell survival and proliferation . Additionally, it inhibits the Kv1.3 and STIM1/Orai1 channels , which are involved in the regulation of Ca2+ influx and IL-2 secretion . The modulation of these pathways contributes to LrB’s immunosuppressive and anti-cancer effects .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats. It was found that LrB-loaded nanoliposomes improved the pharmacokinetic parameters such as maximum concentration, elimination rate half-life, area under the curve, and plasma clearance . .

Result of Action

The action of this compound results in several molecular and cellular effects. It has been shown to reduce the clinical score and relieve joint swelling in rats with collagen-induced arthritis . It also decreases the percentage of CD4+ T cells, while increasing the percentage of CD8+ T cells in peripheral blood mononuclear and spleen of rats with CIA . Furthermore, LrB significantly reduces the concentrations of inflammatory cytokines interleukin (IL)-1b, IL-2, IL-6, IL-10 and IL-17 in the serum of CIA rats .

Analyse Biochimique

Biochemical Properties

Cellular Effects

Loureirin B exerts various effects on different types of cells and cellular processes. In cervical cancer cells, this compound inhibits cell proliferation, induces apoptosis, and reduces invasion and migration by targeting the PI3K/AKT signaling pathway . In colorectal cancer cells, this compound analogues regulate the cell cycle and Fas death receptor, leading to selective cytotoxicity against cancer cells . Furthermore, this compound inhibits Ca2+ influx and IL-2 secretion in Jurkat T cells by inhibiting both KV1.3 and STIM1/Orai1 channels, thereby exerting immunosuppressive effects .

Molecular Mechanism

The molecular mechanism of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound inhibits the PI3K/AKT signaling pathway in cervical cancer cells, leading to reduced cell proliferation and increased apoptosis . In colorectal cancer cells, this compound analogues induce cell cycle G2/M arrest by regulating cell cycle-associated proteins and up-regulating Fas cell surface death receptor . Additionally, this compound inhibits KV1.3 and STIM1/Orai1 channels in Jurkat T cells, leading to reduced Ca2+ influx and IL-2 secretion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For example, in cervical cancer cells, the viability of HeLa cells gradually declines over time after treatment with this compound, with significant reductions observed at 12, 24, and 48 hours . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in various in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In colorectal cancer studies, this compound analogues exhibited selective anticancer activity at specific concentrations, with IC50 values of 8.4 and 17.9 μM for certain compounds . High doses of this compound may lead to toxic or adverse effects, although detailed studies on its toxicity are limited .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as plasminogen activator inhibitor-1 and proteins involved in the PI3K/AKT signaling pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound influences its activity and function. This compound is known to target specific compartments or organelles within cells, although the exact targeting signals or post-translational modifications directing its localization are not well-characterized

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Loureirin B peut être synthétisé par des réactions classiques de Claisen-Schmidt, suivies de réactions de réduction pour obtenir les dihydrochalcones correspondantes . La synthèse implique l'utilisation d'hydroxyde de sodium comme catalyseur et un mélange d'éthanol et d'eau comme solvants. La réaction est réalisée à température ambiante sous agitation pour obtenir une condensation aldolique, formant des chalcones. Ces chalcones sont ensuite réduites en utilisant du chlorure ferrique comme catalyseur avec du chlorure de triméthylsilyle et du triéthylsilane comme additifs pour donner des dérivés de dihydrochalcone .

Méthodes de production industrielle : La production industrielle de this compound implique généralement l'extraction de la plante Dracaena cochinchinensis. Le processus d'extraction comprend l'extraction par solvant, la purification et la cristallisation pour isoler this compound sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions : Loureirin B subit diverses réactions chimiques, notamment :

    Oxydation : this compound peut être oxydé pour former des quinones et d'autres dérivés oxydés.

    Réduction : Les réactions de réduction peuvent convertir this compound en dihydrochalcones.

    Substitution : this compound peut subir des réactions de substitution, en particulier en présence de réactifs électrophiles.

Réactifs et conditions courants :

    Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

    Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

    Substitution : Les réactifs électrophiles comme les halogènes et les chlorures de sulfonyle sont couramment employés.

Principaux produits :

    Oxydation : Quinones et autres dérivés oxydés.

    Réduction : Dihydrochalcones.

    Substitution : Dérivés halogénés ou sulfonés de this compound.

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

This compound exerce ses effets par le biais de multiples cibles moléculaires et voies :

Comparaison Avec Des Composés Similaires

. Comparé à ses analogues, Loureirin B est unique en raison de ses puissantes propriétés immunosuppressives et anticancéreuses. Alors que Loureirin A et Cochinchinenin A présentent également des activités biologiques, la capacité de this compound à inhiber de multiples canaux ioniques et voies de signalisation le rend particulièrement précieux pour les applications thérapeutiques .

Composés similaires :

  • Loureirin A
  • Cochinchinenin A

This compound se distingue parmi ces composés par son large éventail d'activités biologiques et ses avantages thérapeutiques potentiels.

Propriétés

IUPAC Name

1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-21-14-10-17(22-2)15(18(11-14)23-3)8-9-16(20)12-4-6-13(19)7-5-12/h4-7,10-11,19H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFRAPVRYLGYEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CCC(=O)C2=CC=C(C=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152460
Record name Propan-1-one, 1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119425-90-0
Record name Loureirin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119425-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Loureirin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119425900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propan-1-one, 1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOUREIRIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P47L69798O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Loureirin B
Reactant of Route 2
Reactant of Route 2
Loureirin B
Reactant of Route 3
Reactant of Route 3
Loureirin B
Reactant of Route 4
Reactant of Route 4
Loureirin B
Reactant of Route 5
Reactant of Route 5
Loureirin B
Reactant of Route 6
Loureirin B

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.